

Technical Guide: Physicochemical Properties of N-(Methyl)mercaptoacetamide

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Compound of Interest

Compound Name: **N-(Methyl)mercaptoacetamide**

Cat. No.: **B1229335**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core physicochemical properties of **N-(Methyl)mercaptoacetamide**, with a primary focus on its molecular weight. The data presented is compiled from established chemical databases.

Chemical Identity and Molecular Weight

N-(Methyl)mercaptoacetamide is a chemical compound with key identifiers and properties summarized below. The molecular weight is a fundamental property, crucial for stoichiometric calculations in experimental research and drug development processes.

Identifier	Value	Source
Chemical Name	N-(Methyl)mercaptoacetamide	[1] [2] [3] [4]
Molecular Formula	C ₃ H ₇ NOS	[1] [2] [3]
Molecular Weight	105.16 g/mol	[1] [2] [3]
CAS Number	20938-74-3	[2] [3]
Linear Formula	HSCH ₂ CONHCH ₃	

Calculation of Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for **N-(Methyl)mercaptoacetamide** is C₃H₇NOS.

The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S) is as follows:

- Carbon (C): 3 atoms \times 12.011 u = 36.033 u
- Hydrogen (H): 7 atoms \times 1.008 u = 7.056 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 1 atom \times 15.999 u = 15.999 u
- Sulfur (S): 1 atom \times 32.06 u = 32.06 u

Total Molecular Weight: 36.033 + 7.056 + 14.007 + 15.999 + 32.06 = 105.155 u

This calculated value is consistent with the cited molecular weight of 105.16 g/mol .

Note on Experimental Protocols and Visualizations

The determination of a compound's molecular weight is a foundational calculation based on its chemical formula and the atomic masses of its elements. As such, detailed experimental protocols for its determination are not typically presented in this context. Similarly, signaling pathways and experimental workflows are associated with the biological or chemical activity of a substance, rather than its intrinsic molecular properties. Therefore, visualizations for such processes are not applicable to the scope of this technical guide on molecular weight.

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